1-[2-(4-Methylphenyl)ethyl]piperazine 2HCl
Description
1-[2-(4-Methylphenyl)ethyl]piperazine 2HCl is a piperazine derivative featuring a 4-methylphenethyl side chain and a dihydrochloride salt formulation. Structurally, it consists of a piperazine core substituted with a phenethyl group bearing a methyl group at the para position of the aromatic ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.
Properties
IUPAC Name |
1-[2-(4-methylphenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-12-2-4-13(5-3-12)6-9-15-10-7-14-8-11-15;;/h2-5,14H,6-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYFIQHTYGQNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(4-Methylphenyl)ethyl]piperazine 2HCl is a piperazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a piperazine ring substituted with a 4-methylphenyl group. Its molecular formula is C12H18ClN, and it has a molecular weight of approximately 229.73 g/mol.
Pharmacological Profile
Recent studies indicate that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Piperazine derivatives are often associated with antidepressant effects. The structural similarity to known antidepressants suggests that this compound may also possess such activity.
- Dopamine Receptor Interaction : Research indicates that piperazine compounds can act as ligands for dopamine receptors, particularly D4 receptors, which may be relevant in treating disorders like schizophrenia and ADHD .
- Antimicrobial Activity : Some studies have shown that piperazine derivatives can exhibit antimicrobial properties against various bacterial strains, potentially making them candidates for antibiotic development.
The mechanisms by which this compound exerts its effects may involve:
- Receptor Binding : The compound likely interacts with neurotransmitter receptors, influencing pathways related to mood regulation and cognition.
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes, which can lead to altered metabolic pathways in target cells.
Antidepressant Effects
A study exploring the antidepressant-like effects of piperazine derivatives found that compounds similar to 1-[2-(4-Methylphenyl)ethyl]piperazine exhibited significant reductions in immobility time in forced swim tests, suggesting potential efficacy as antidepressants .
Antimicrobial Activity
Research evaluating the antimicrobial properties of various piperazine derivatives demonstrated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. For instance, a derivative exhibited an inhibition zone of 22 mm against Staphylococcus aureus, indicating strong antimicrobial potential .
Dopamine Receptor Binding
In a study focused on dopamine receptor ligands, it was found that compounds related to 1-[2-(4-Methylphenyl)ethyl]piperazine displayed high affinity for D4 receptors. This suggests potential applications in treating neuropsychiatric disorders .
Data Summary
Scientific Research Applications
Research indicates that 1-[2-(4-Methylphenyl)ethyl]piperazine 2HCl exhibits several pharmacological effects:
- Neurotransmitter Interaction : The compound has been studied for its interaction with neurotransmitter systems, particularly as an agonist at GABA receptors. This suggests potential anxiolytic and antipsychotic effects, making it relevant in the treatment of anxiety disorders and schizophrenia.
- Antimicrobial Properties : Preliminary studies show that this compound may possess antibacterial and antifungal properties, indicating its potential use in developing new antimicrobial agents.
Numerous studies have investigated the pharmacological effects of piperazine derivatives, including:
- 5-HT Receptor Activity : Research has shown that modifications to the piperazine structure can influence binding affinity at serotonin receptors (5-HT1A/5-HT2A), which are crucial for mood regulation and anxiety management . Compounds similar to 1-[2-(4-Methylphenyl)ethyl]piperazine have demonstrated varying affinities, suggesting tailored therapeutic applications based on receptor interaction profiles.
- In Vivo Models : Animal studies have been utilized to evaluate the functional activity of these compounds, revealing diverse effects on pre- and postsynaptic sites at serotonin receptors. Some derivatives exhibit characteristics of partial agonists or antagonists, indicating their potential as therapeutic agents in psychiatric disorders .
Comparison with Similar Compounds
Structural Analogues
GBR-12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine)
- Structural Features : Incorporates a bis(4-fluorophenyl)methoxyethyl group and a 3-phenylpropyl chain on the piperazine core.
- Synthesis : Prepared via multi-step routes involving nucleophilic substitutions and purification by HPLC, yielding ~40% purity .
- Pharmacology : Exhibits high DAT affinity (Ki < 1 nM) and selectivity over serotonin transporters (SERT). Used in studies on dopamine reuptake inhibition and substance abuse .
- Key Differences: The fluorinated aromatic groups in GBR-12909 enhance its lipophilicity and receptor binding compared to the non-fluorinated 4-methylphenyl group in the target compound .
K-604 Derivatives (Sulfur-Containing Ethyl Piperazines)
- Structural Features : Include sulfur moieties (e.g., phenylthio or sulfonyl groups) on the ethyl-piperazine chain.
- Synthesis : Synthesized via three-component SN2 reactions using Na₂S or TMSCN as nucleophiles, achieving yields of 60–72% .
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)
- Structural Features : Contains a cyclohexyl group and a diphenylethyl substituent.
- Pharmacology : Acts as an opioid receptor agonist, highlighting the versatility of piperazine scaffolds in targeting diverse receptors .
Pharmacological and Functional Comparisons
- DAT Affinity :
- GBR-12909 and its analogs (e.g., compound 33 in ) exhibit DAT Ki values < 1 nM, with fluorinated aromatic groups enhancing selectivity over SERT .
- The target compound’s 4-methylphenyl group may reduce DAT affinity compared to fluorinated analogs but could improve metabolic stability due to decreased electronegativity.
- Behavioral Effects : Piperazine derivatives like GBR-12909 and cocaine analogs show reinforcing effects in self-administration studies, suggesting shared mechanisms in dopamine regulation .
- Receptor Specificity : Modifications such as sulfonyl groups (e.g., 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine) or heteroaromatic substituents (e.g., oxadiazoles in ) can redirect activity toward sigma receptors or enzymatic targets .
Key Structural and Functional Insights
- Aromatic Substitutions: Fluorine atoms (e.g., in GBR-12909) increase binding affinity but may reduce bioavailability due to higher lipophilicity.
- Side Chain Variations :
- Ethyl vs. propyl chains (e.g., GBR-12909’s 3-phenylpropyl group) influence molecular flexibility and receptor docking.
- Sulfur-containing side chains (e.g., K-604 derivatives) introduce hydrogen-bonding capabilities, altering pharmacokinetics .
Preparation Methods
Reaction Mechanism and Conditions
-
Aldehyde Activation : 4-Methylphenylacetaldehyde interacts with piperazine to form an imine intermediate.
-
Reduction : NaBH(OAc)₃ selectively reduces the imine to the secondary amine.
-
Solar Acceleration : CSR reduces reaction times to 10–25 minutes while achieving yields of 78–94%.
Example Protocol :
-
Reactants : 4-Methylphenylacetaldehyde (1.2 equiv), piperazine (1.0 equiv), NaBH(OAc)₃ (1.5 equiv).
-
Solvent : Dichloromethane (DCM) or toluene.
-
Conditions : Stirred under CSR (500 W/m²) at 25°C.
-
Work-Up : Quenched with saturated NaHCO₃, extracted with DCM, and purified via recrystallization.
Advantages :
-
Scalable to gram quantities without yield compromise.
Nucleophilic Alkylation of Piperazine
Nucleophilic alkylation leverages electrophilic aryl halides to alkylate piperazine. This method involves reacting 1-(2-bromoethyl)-4-methylbenzene with piperazine under basic conditions.
Synthetic Pathway
-
Electrophile Preparation : 4-Methylphenethyl bromide is synthesized via bromination of 4-methylphenylethanol using PBr₃.
-
Alkylation : Piperazine (2.0 equiv) reacts with the bromide in tetrahydrofuran (THF) at reflux.
-
Salt Formation : The free base is treated with HCl gas to yield the dihydrochloride salt.
Optimized Conditions :
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Solvent : THF or N-methylpyrrolidone (NMP).
Yield Considerations :
-
Monoalkylation dominates due to steric hindrance, requiring excess piperazine (2.5–3.0 equiv) for optimal conversion.
-
Typical isolated yields range from 65% to 78% after column chromatography.
Palladium-Catalyzed Coupling for Complex Architectures
While less common for simple piperazines, palladium catalysis enables coupling of halogenated aromatics with piperazine derivatives. This method is advantageous for introducing sterically demanding groups.
Key Steps :
-
Suzuki-Miyaura Coupling : Aryl halides (e.g., 4-methylphenethyl iodide) react with piperazine-boronic esters.
-
Catalyst System : Pd₂(dba)₃ with di-tert-butylphosphine ligands.
-
Work-Up : Aqueous extraction and silica gel purification.
Limitations :
-
Higher cost due to palladium catalysts.
-
Requires anhydrous conditions and inert atmosphere.
Comparative Analysis of Methods
Environmental and Industrial Considerations
The CSR-driven reductive amination method stands out for its alignment with green chemistry principles, reducing reliance on fossil fuels . In contrast, nucleophilic alkylation, while robust, generates stoichiometric waste from halide byproducts. Industrial adoption favors alkylation for its simplicity, though CSR methods are gaining traction in pilot-scale applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
